molecular formula C17H22N2O5 B2761789 N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2320889-50-5

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2761789
CAS RN: 2320889-50-5
M. Wt: 334.372
InChI Key: CWXXXHKQTACLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.372. The purity is usually 95%.
BenchChem offers high-quality N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, can be synthesized under oxidative carbonylation conditions. This process involves reactions carried out in methanol or acetonitrile/methanol mixtures at temperatures ranging from 65-100 degrees Celsius. Catalytic amounts of palladium iodide in conjunction with potassium iodide under a pressurized mixture of carbon monoxide and air facilitate these reactions, leading to various products in satisfactory yields. The method demonstrates the versatility of heterocyclic compounds synthesis, including the generation of cyclopentenone, dihydropyridinone, and tetrahydropyridinedione derivatives through selective and temperature-dependent pathways (Bacchi et al., 2005).

Novel Indolecarboxamidotetrazoles as Antiallergy Agents

Indolecarboxamidotetrazoles have been identified for their potential as antiallergy agents. These compounds, especially those with specific substituents on the indole core structure, have shown to inhibit the release of histamine from basophilic leukocytes, indicating their potential in allergy treatment. Such findings highlight the role of substituted indoles in developing new therapeutic agents for allergic conditions (Unangst et al., 1989).

Synthesis of N-Methoxy-N-methylamides

The synthesis of N-methoxy-N-methylamides, also known as Weinreb amides, is crucial for organic synthesis, particularly for producing ketones from organometallic reactions without side products. Various methods for preparing these amides have been explored, including the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride using peptide coupling reagents. These methodologies are essential for the preparation of N-protected α-amino acids and other sensitive compounds, showcasing the importance of N-methoxy-N-methylamides in synthetic chemistry (Jae In Lee, 2007).

Anti-Inflammatory and Analgesic Agents

Research into benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has shown these derivatives to act as anti-inflammatory and analgesic agents. The compounds' mechanisms involve cyclooxygenase inhibition, with significant potential for treating conditions characterized by inflammation and pain. Such studies underline the therapeutic applications of these heterocyclic compounds in medicine (Abu‐Hashem et al., 2020).

Rh(III)-Catalyzed Selective Coupling

Rh(III)-catalyzed selective coupling processes involving N-methoxy-1H-indole-1-carboxamide and aryl boronic acids have been developed to create diverse products through C-C and C-C/C-N bond formation. These reactions, mild and efficient, contribute to the field of organic synthesis by enabling the creation of complex molecules with potential applications in drug development and material science (Zheng et al., 2014).

properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-22-13-3-2-12-8-15(19-14(12)9-13)16(21)18-10-17(24-7-5-20)4-6-23-11-17/h2-3,8-9,19-20H,4-7,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXXXHKQTACLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCOC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.